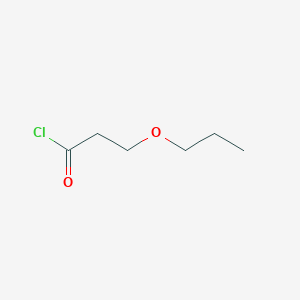3-Propoxypropanoyl chloride
CAS No.: 56680-77-4
Cat. No.: VC19583860
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56680-77-4 |
|---|---|
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| IUPAC Name | 3-propoxypropanoyl chloride |
| Standard InChI | InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |
| Standard InChI Key | MPCOZACGVJODDO-UHFFFAOYSA-N |
| Canonical SMILES | CCCOCCC(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-Chloropropionyl chloride (C₃H₄Cl₂O) is an acyl chloride derivative featuring a chlorinated propane backbone. Its IUPAC name is 3-chloropropanoyl chloride, and it is alternatively termed β-chloropropionyl chloride due to the chlorine substituent on the β-carbon . The molecular structure comprises:
-
A carbonyl group (C=O) at the α-position.
-
A chlorine atom (Cl) at the β-position.
-
A reactive acyl chloride (-COCl) functional group.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.97 g/mol | |
| CAS Registry Number | 625-36-5 | |
| InChIKey | INUNLMUAPJVRME-UHFFFAOYSA-N |
Physicochemical Properties
Thermal and Physical Constants
3-Chloropropionyl chloride is a volatile liquid under standard conditions, with notable thermal stability and reactivity:
Table 2: Thermal and Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | -32 °C | |
| Boiling Point | 143–145 °C (lit.) | |
| Density | 1.33 g/mL at 25 °C | |
| Vapor Pressure | 10.0 hPa | |
| Refractive Index | n²⁰/D = 1.457 | |
| Flash Point | 146 °F (63 °C) |
The compound exhibits limited water solubility due to rapid hydrolysis but is miscible with organic solvents such as chloroform and ethyl acetate . Its reactivity with moisture necessitates storage in anhydrous environments .
Synthetic Pathways and Industrial Production
Conventional Synthesis Methods
3-Chloropropionyl chloride is synthesized via two primary routes:
From β-Propiolactone and Thionyl Chloride
β-Propiolactone undergoes nucleophilic attack by thionyl chloride (SOCl₂), yielding 3-chloropropionyl chloride and sulfur dioxide (SO₂) as a by-product :
This method is favored for its single-step efficiency but requires careful handling of SOCl₂ due to its toxicity .
From Acrylic Acid and Thionyl Chloride
A patent (JPH11199540A) describes an optimized process using acrylic acid and SOCl₂ in the presence of a basic organic catalyst :
-
Chlorination: SOCl₂ reacts with acrylic acid to form acryloyl chloride.
-
Hydrochlorination: HCl by-product adds across the acryloyl chloride double bond, yielding 3-chloropropionyl chloride .
This method achieves high yields (>85%) and minimizes phosgene usage, enhancing industrial safety .
Reactivity and Functional Versatility
Acylation Reactions
The acyl chloride group (-COCl) enables nucleophilic acyl substitution, making 3-chloropropionyl chloride a key reagent in synthesizing:
-
Amides: Reacting with amines to form chlorinated amides (e.g., Beclamide, an anticonvulsant drug) .
-
Esters: Alcohols displace the chloride to yield propionate esters.
Chloroalkylation
The β-chloroethyl moiety (CH₂CH₂Cl) participates in nucleophilic substitutions, serving as a precursor for:
-
Heterocycles: Cyclization reactions form pyrrolidines or piperazines.
-
Vinyl Derivatives: Elimination reactions generate acryloyl intermediates.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
3-Chloropropionyl chloride is critical in synthesizing Beclamide (B119400), a benzylpropanamide derivative used to manage tonic-clonic seizures . Its sedative properties further underscore its medicinal value.
Polymer Chemistry
The compound acts as a crosslinking agent in polymer production, enhancing thermal stability in resins and elastomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume